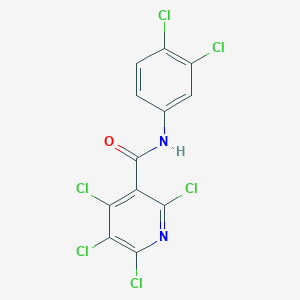![molecular formula C14H20N2O3S B5316805 N-{4-[(isopropylamino)sulfonyl]phenyl}-2-methylcyclopropanecarboxamide](/img/structure/B5316805.png)
N-{4-[(isopropylamino)sulfonyl]phenyl}-2-methylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(isopropylamino)sulfonyl]phenyl}-2-methylcyclopropanecarboxamide, commonly known as N-isopropyl-4-(methylcyclopropane-carboxamido)-sulfonanilide or JM-1232, is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications. It is a cyclopropane derivative that belongs to the class of sulfonamides and has a molecular formula of C16H22N2O3S.
Wissenschaftliche Forschungsanwendungen
Agricultural Chemistry
This compound is a metabolite of Saflufenacil , a herbicide used in agriculture . It plays a role in the study of herbicide action mechanisms and the development of new agrochemicals. Its efficacy in controlling a wide range of weeds makes it valuable for increasing crop yield and managing herbicide resistance.
Analytical Chemistry
As an analytical standard, this compound aids in the calibration of analytical instruments . It’s used to ensure the accuracy and precision of measurements in environmental samples, food products, and biological matrices, which is crucial for quality control and regulatory compliance.
Enzyme Inhibition
The compound has been associated with enzyme inhibition, specifically targeting enzymes like N-Acetyl-β-D-Glucosaminidase . This application is vital for understanding enzyme functions and designing inhibitors that could lead to new therapeutic agents.
Material Science
In material science, researchers utilize this compound to modify surface properties of materials . This can lead to the development of new materials with improved characteristics such as increased durability, better catalytic properties, or enhanced electrical conductivity.
Pharmaceutical Research
The structural features of this compound make it a candidate for drug design and pharmaceutical research . Its interactions with various biological targets can be studied to develop new medications with potential applications in treating diseases.
Environmental Science
This compound is also used in environmental science to study the degradation products of Saflufenacil and their environmental fate . Understanding the breakdown and persistence of such compounds in the environment is essential for assessing their ecological impact and for the development of more sustainable agricultural practices.
Chemical Synthesis
In chemical synthesis, this compound serves as a building block for the synthesis of more complex molecules . It can be used to create new compounds with potential applications in various industries, including pharmaceuticals, agriculture, and materials.
Biochemistry
Lastly, in biochemistry, the compound’s role in protein binding and interaction studies is noteworthy . It can help in elucidating the molecular basis of diseases and in the discovery of biomarkers for diagnostic purposes.
Eigenschaften
IUPAC Name |
2-methyl-N-[4-(propan-2-ylsulfamoyl)phenyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-9(2)16-20(18,19)12-6-4-11(5-7-12)15-14(17)13-8-10(13)3/h4-7,9-10,13,16H,8H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGBRQVFFZMNKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[2,4-bis(acetyloxy)benzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316724.png)
![2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5316727.png)

![N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5316734.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-morpholin-4-yl-2-pyridin-3-ylacetamide](/img/structure/B5316742.png)

![ethyl 5-(4-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316768.png)

![3-[1-({6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}carbonyl)piperidin-3-yl]propan-1-ol](/img/structure/B5316771.png)

![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5316782.png)
![4-(aminosulfonyl)-N-[(2-azocan-1-ylpyridin-3-yl)methyl]butanamide](/img/structure/B5316793.png)
![2-(4-fluorophenoxy)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]acetamide dihydrochloride](/img/structure/B5316795.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316802.png)